molecular formula C12H16O3 B181985 2-(2-Isopropylphenoxy)propanoic acid CAS No. 161790-37-0

2-(2-Isopropylphenoxy)propanoic acid

Cat. No.: B181985
CAS No.: 161790-37-0
M. Wt: 208.25 g/mol
InChI Key: KJOWLMCSCDFVCH-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)propanoic acid is a chiral compound belonging to the class of 2-arylpropionic acids. It is known for its pharmaceutical applications, particularly as a non-steroidal anti-inflammatory drug (NSAID). The compound has a molecular formula of C12H16O3 and a molecular weight of 208.26 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isopropylphenoxy)propanoic acid typically involves the reaction of 2-isopropylphenol with propanoic acid under specific conditions. The reaction is catalyzed by an acid catalyst, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{2-isopropylphenol} + \text{propanoic acid} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Isopropylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenoxy group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Isopropylphenoxy)propanoic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Isopropylphenoxy)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

  • 2-(2-Isopropylphenoxy)acetic acid
  • 2-Methyl-2-(phenylsulfanyl)propanoic acid
  • 2-(2-Methylphenoxy)propanoic acid

Comparison: 2-(2-Isopropylphenoxy)propanoic acid is unique due to its specific isopropylphenoxy group, which imparts distinct pharmacological properties. Compared to similar compounds, it has a higher efficacy in inhibiting COX enzymes and exhibits better anti-inflammatory effects. The presence of the isopropyl group enhances its lipophilicity, improving its absorption and bioavailability .

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-6-4-5-7-11(10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOWLMCSCDFVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396287
Record name 2-(2-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161790-37-0
Record name 2-(2-isopropylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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